N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Übersicht
Beschreibung
“N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide” is a compound that has been synthesized and studied for its potential use in metal-catalyzed C-H bond functionalization reactions . It possesses an N, O-bidentate directing group .
Synthesis Analysis
The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesis resulted in a 94% yield .Molecular Structure Analysis
The molecular structure of the compound was characterized by various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis
The compound’s possession of an N, O-bidentate directing group makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions . This type of reaction is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide has been synthesized and characterized using various spectroscopic methods, highlighting its potential as a compound with a unique N,O-bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Sheidi, 2020).
Antioxidant and Antiplatelet Activity
New derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides have been synthesized and tested for their antioxidant properties and antiplatelet activity. These compounds showed promising results in inhibiting lipid peroxidation and oxidative modification of proteins, as well as ADP-induced platelet aggregation in vitro (Stasevych et al., 2022).
Antimicrobial Activity
The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with amino acids resulted in new amino-acid derivatives with demonstrated antibacterial and antifungal activities, indicating potential uses in antimicrobial applications (Zvarich et al., 2014).
Development of Novel Hybrid Structures
Research has been conducted to synthesize new 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles, combining anthraquinone and thiazole ring systems. These hybrid structures could have significant biological properties due to the pronounced biological properties of anthraquinone derivatives (Stasevych et al., 2014).
Polymer Chemistry
The compound has been utilized in the field of polymer chemistry, particularly in the synthesis of isotactic polymethacrylates. These polymethacrylates exhibit high isotactic specificity, suggesting potential applications in materials science (Hatziyiannakou & Froussios, 2001).
Peptide Chemistry
In peptide chemistry, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-lysine, a dabcyl-like chromophore, has been synthesized for use in solid-phase peptide synthesis. This indicates its potential application in the study of peptides and proteins (Szymańska et al., 2002).
Cytotoxic Evaluation
Novel derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, indicating potential applicationsin anticancer drug development (Sadeghi-aliabadi, Tabarzadi & Zarghi, 2004).
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGATAYQAZTAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341119 | |
Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |
CAS RN |
52869-18-8 | |
Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-ANTHRAQUINONYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.